4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 4-position of the pyrazole ring and a carboxylic acid group at the 6-position. Its molecular formula is C8H7BrN2O2, and it is recognized for its significant biological activities, particularly in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases that specialize in organic compounds. Information on its synthesis and applications can also be found in scientific literature and patent filings.
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid falls under the classification of heterocyclic compounds, specifically within the pyrazolo[4,3-c]pyridine derivatives. These compounds are of interest due to their potential pharmacological properties.
The synthesis of 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid typically involves several key steps:
The reaction conditions may involve solvents such as dimethylformamide or acetonitrile, and catalysts such as triethylamine may be employed to enhance yields. Temperature and reaction time are critical parameters that need optimization to achieve desired product purity and yield.
The molecular structure of 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid can be represented as follows:
The compound features:
This structural arrangement contributes to its unique chemical reactivity and biological activity.
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid participates in various chemical reactions typical for heterocyclic compounds:
These reactions are often facilitated by adjusting pH levels and utilizing appropriate solvents and catalysts to drive the reaction towards completion while minimizing by-products.
The mechanism of action for 4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid primarily revolves around its interactions with biological targets:
Studies indicate that this compound interacts with fibroblast growth factor receptors (FGFRs), inhibiting their kinase activity and affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity and purity assessments through techniques like HPLC.
4-Bromo-1-methyl-pyrazolo[4,3-c]pyridine-6-carboxylic acid has several notable applications:
This compound's unique properties make it a valuable asset in both research and industrial applications across medicinal chemistry and biochemical fields.
Regioselective bromination at the C4 position of the pyrazolo[4,3-c]pyridine scaffold is critical for accessing the target compound. Metal-directed halogenation using n-butyllithium at cryogenic temperatures (−78°C) enables selective C4 bromination via halogen-metal exchange, achieving >90% regioselectivity due to kinetic control at the electron-deficient position adjacent to the pyridine nitrogen [4]. This method minimizes dihalogenated byproducts (<5%) and preserves the N-methyl group integrity. Alternatively, electrophilic bromination (e.g., bromine/N-bromosuccinimide) requires Lewis acid catalysts like aluminum chloride to overcome the scaffold’s electron-rich nature. While effective for C6 functionalization, this approach yields mixed regioisomers when applied to unsubstituted precursors (∼65:35 C6:C4 selectivity) [8]. Photochemical bromination using purple light (∼420 nm) activates 4-bromopyridine intermediates in situ via single-electron transfer to alkyl bromides, enabling catalyst-free C–Br bond formation with 85–92% yields [4].
Table 1: Comparative Analysis of Bromination Methods
Method | Conditions | Regioselectivity (C4:C6) | Yield Range | Key Advantages |
---|---|---|---|---|
Metal-halogen exchange | n-BuLi, −78°C, THF | >95:5 | 88–93% | Exceptional C4 selectivity |
Electrophilic bromination | Br₂/AlCl₃, 25°C, DCM | 65:35 | 75–82% | No organometallic intermediates |
Photochemical bromination | Purple light, alkyl bromide, RT | 90:10 | 85–92% | Transition metal-free, scalable |
Direct C6-carboxylation employs palladium-catalyzed carbonylation or directed ortho-metalation. The B-alkyl Suzuki-Miyaura coupling of 4-bromo-1-methylpyrazolo[4,3-c]pyridine with alkylboranes (e.g., pinacolborane) under Pd-NHC catalysis ([Pd(IPr)(cin)Cl]) installs ester groups via CO insertion (1 atm CO, methanol solvent), yielding methyl 4-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine-6-carboxylate (85% yield) [4]. For step-economical routes, photochemical decarboxylative carboxylation leverages electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and carboxylate ions under catalyst-free conditions. This method achieves direct C6-carboxylation via radical addition, providing 70–78% yields with excellent functional group tolerance [4]. Alternatively, the Kolbe-Schmitt reaction under high-pressure CO₂ (60 atm, 120°C) carboxylates lithiated intermediates at C6, though competing N-methyl deprotonation limits yields to 65–72% [5].
Table 2: Carboxylation Approaches for C6 Functionalization
Method | Reagents/Conditions | Yield | Limitations |
---|---|---|---|
Pd-catalyzed carbonylation | Pd-NHC, CO (1 atm), MeOH, 80°C | 85% | CO handling, catalyst cost |
Photochemical decarboxylation | N-Amidopyridinium salt, blue light, RT | 70–78% | Requires prefunctionalized substrates |
Kolbe-Schmitt carboxylation | n-BuLi, CO₂ (60 atm), THF, −78→25°C | 65–72% | Competing protonation; high pressure |
Solvent polarity critically impacts reaction efficiency in telescoped syntheses. Tetrahydrofuran (THF) optimizes lithiation-bromination sequences by solubilizing organolithium intermediates while suppressing protonolysis (yields: 92% vs. 68% in diethyl ether) [4]. For carboxylation, dimethylformamide (DMF) enhances Pd-catalyzed carbonylation by stabilizing Pd(0) intermediates and facilitating CO diffusion. Catalyst selection is equally pivotal: copper(I) iodide/ethanolamine co-catalysis accelerates Suzuki couplings of 2-heterocyclic boronates (20–24 h → 2–4 h), while mechanochemical activation of magnesium(0) enables direct C4-H alkylation without solvent [4]. Palladium(II)-NHC complexes (e.g., [Pd(IPr)(3-CF₃-An)Cl₂]) exhibit superior activity in one-pot bromination-carboxylation, achieving 87% overall yield through synergistic halide abstraction and oxidative addition enhancement [4].
N1 protection must withstand bromination/carboxylation while enabling deprotection without scaffold degradation. The tert-butoxycarbonyl (Boc) group demonstrates exceptional stability under electrophilic bromination (95% retention vs. 72% for acetyl) but requires acidic deconditions (trifluoroacetic acid) that may cleave labile C-Br bonds [4]. Benzyl protection offers orthogonal deprotection (hydrogenolysis, 10% Pd/C), but competing pyrazolo ring reduction occurs with >5 mol% catalyst [3]. Notably, direct N-methylation using methyl iodide/potassium carbonate in acetone installs a permanent protecting group, eliminating deprotection steps. This strategy achieves >99% N-methylation efficiency and resists transalkylation under basic carboxylation conditions (e.g., ester hydrolysis) [4].
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: